molecular formula C5H13N3O2S B15312112 3-(dimethylsulfamoylamino)azetidine

3-(dimethylsulfamoylamino)azetidine

Cat. No.: B15312112
M. Wt: 179.24 g/mol
InChI Key: YDNQTDFDVKTRGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoylamino)azetidine typically involves the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system like acetonitrile and methanol (9:1 ratio) at 60°C for about 3 hours .

Industrial Production Methods: Industrial production methods for azetidines often involve microwave-assisted synthesis. For instance, 1-arenesulfonylazetidines can be synthesized through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylsulfamoylamino)azetidine undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: DIBAL-H in an inert solvent like tetrahydrofuran.

    Substitution: Carbon nucleophiles in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

3-(Dimethylsulfamoylamino)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoylamino)azetidine involves its interaction with biological targets through its nitrogen-containing ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. This compound can also undergo ring-opening reactions, which further contribute to its biological activity .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.

    2-Azetidinones:

Uniqueness: 3-(Dimethylsulfamoylamino)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Its dimethylsulfamoyl group enhances its solubility and potential bioactivity compared to other azetidines .

Properties

Molecular Formula

C5H13N3O2S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(dimethylsulfamoylamino)azetidine

InChI

InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3

InChI Key

YDNQTDFDVKTRGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1CNC1

Origin of Product

United States

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